molecular formula C11H13F3N2O2 B2767359 Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate CAS No. 2248269-77-2

Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B2767359
CAS No.: 2248269-77-2
M. Wt: 262.232
InChI Key: MTJYBGUGJMEELO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-amino-2-(trifluoromethyl)pyridine, which can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is then reacted with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the tert-butyl group can improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the tert-butyl ester enhances its stability and lipophilicity, while the trifluoromethyl group increases its electron-withdrawing capacity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)7-6(11(12,13)14)4-5-16-8(7)15/h4-5H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJYBGUGJMEELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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